

Application Notes: Measuring Apoptosis Induced by SIRT6 Activator UBCS039 (12q)

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Compound of Interest

Compound Name: SIRT6 activator 12q

Cat. No.: B11929711

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Introduction

Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a critical role in regulating genomic stability, metabolism, and inflammation.[1] Emerging evidence highlights its dichotomous role in cancer, acting as both a tumor suppressor and promoter depending on the cellular context.[2] One of the key functions of SIRT6 is the modulation of apoptosis, or programmed cell death. Activation of SIRT6 can induce apoptosis in various cancer cell lines, making it a promising target for therapeutic development.[1][3]

UBCS039 (also known as 12q or MDL-800) is the first-in-class synthetic activator of SIRT6.[4] It has been shown to induce autophagy-related cell death in several human cancer cell lines. Mechanistically, UBCS039-mediated SIRT6 activation can trigger an increase in reactive oxygen species (ROS), leading to the activation of the AMPK-ULK1-mTOR signaling pathway, which culminates in autophagy and apoptosis. The pro-apoptotic effects of SIRT6 are often mediated through the activation of tumor suppressors p53 and p73. Therefore, accurately quantifying apoptosis is essential for evaluating the efficacy of SIRT6 activators like UBCS039.

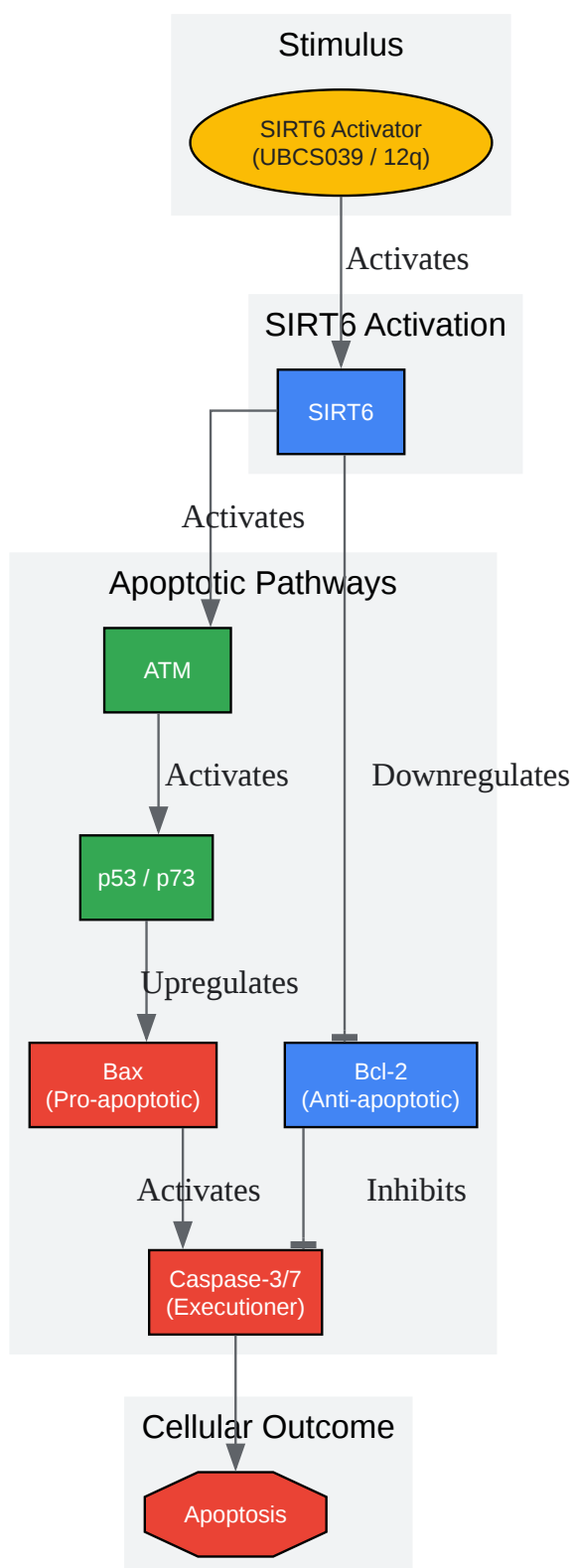
These application notes provide detailed protocols for three standard methods to measure apoptosis:

- Annexin V & Propidium Iodide (PI) Staining: Detects early and late-stage apoptosis.
- TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.

- Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases.

SIRT6 Signaling in Apoptosis

Activation of SIRT6 by compounds like UBCS039 initiates a signaling cascade that can lead to apoptosis. In many cancer cells, this process requires the ATM kinase and involves the activation of the p53 and/or p73 tumor suppressor pathways. SIRT6 can also regulate the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of executioner caspases like caspase-3 and caspase-7, which ultimately execute the apoptotic program.



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Caption: SIRT6 activation by UBCS039 induces apoptosis via p53/p73 and Bcl-2 family pathways.

Data Presentation

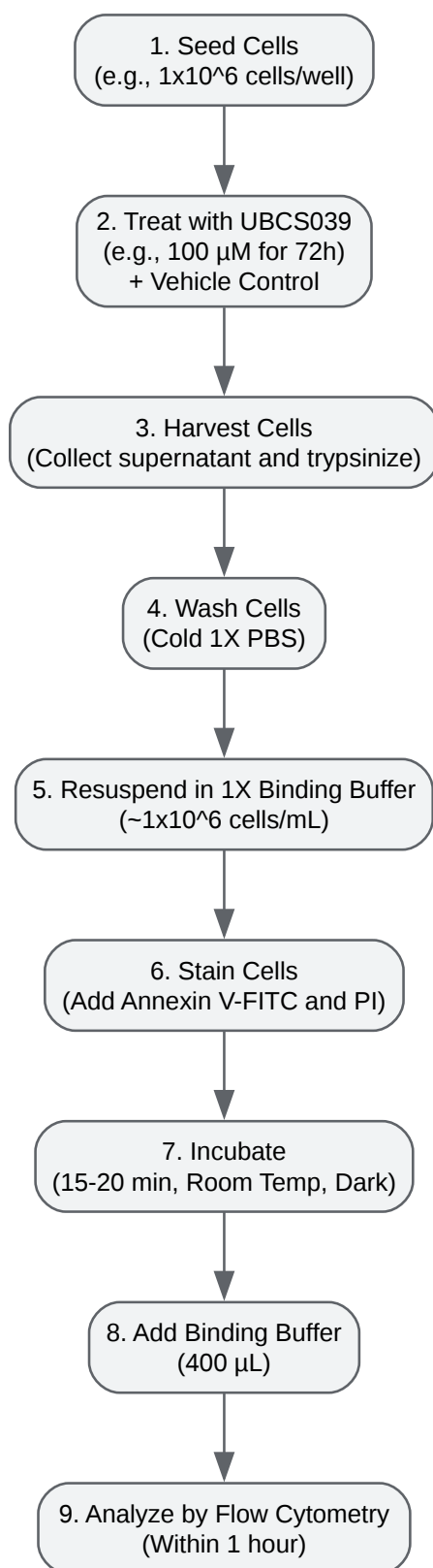
The following table summarizes representative quantitative data from studies investigating apoptosis induction by SIRT6 activators.

Activator	Cell Line	Concentration (μM)	Time (h)	Assay	Result	Citation
UBCS039	H1299	100	72	Annexin V	Increased percentage of apoptotic cells.	
UBCS039	HeLa	100	72	Annexin V	Increased percentage of apoptotic cells.	
UBCS039	H1299	75	48-72	Western Blot	Induced deacetylation of histone H3.	
SIRT6 Overexpression	Huh-7	N/A	N/A	Western Blot	Decreased cleaved caspase-3 and Bax, increased Bcl-2.	
SIRT6 Silencing	Huh-7	N/A	N/A	Western Blot	Increased cleaved caspase-3 and Bax, decreased Bcl-2.	

Experimental Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, binds to PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membranes.



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Caption: Experimental workflow for Annexin V/PI apoptosis detection.

Materials:

- UBCS039 (SIRT6 Activator)
- Phosphate-Buffered Saline (PBS), cold
- 10X Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
- Annexin V-FITC conjugate
- Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
- Flow cytometer

Procedure:

- **Cell Treatment:** Seed cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of UBCS039 and a vehicle control (e.g., DMSO) for the specified time (e.g., 48-72 hours).
- **Cell Harvesting:** Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
- **Washing:** Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.
- **Staining:**
 - Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
 - Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
 - Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.
 - Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
- **Flow Cytometry:** Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

- Data Analysis:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, a key feature of late-stage apoptosis. During apoptosis, endonucleases cleave genomic DNA, generating numerous 3'-hydroxyl (3'-OH) ends. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalytically incorporate labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) onto these free ends, allowing for their detection by fluorescence microscopy or flow cytometry.

Materials:

- Cells grown on coverslips or slides
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- TUNEL reaction mixture (containing TdT and labeled dUTPs)
- Fluorescence microscope

Procedure:

- Sample Preparation: Treat cells with UBCS039 as described previously.
- Fixation: Wash cells with PBS, then fix with 4% PFA for 15-30 minutes at room temperature.
- Permeabilization: Wash again with PBS. Incubate cells with Permeabilization Buffer for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.

- Labeling:
 - Wash cells thoroughly to remove the detergent.
 - (Optional) Incubate the sample with an equilibration buffer to prime the DNA ends.
 - Add the prepared TdT Reaction Mix to the cells, ensuring the sample is fully covered.
 - Incubate for 60 minutes at 37°C in a humidified chamber.
- Detection:
 - Stop the reaction and wash the cells multiple times with PBS.
 - If an indirect detection method is used (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
 - Counterstain nuclei with a DNA dye like DAPI or Hoechst.
- Imaging: Mount the coverslip and visualize using a fluorescence microscope. Apoptotic cells will exhibit strong nuclear fluorescence compared to non-apoptotic cells.

Protocol 3: Caspase-3/7 Activity Assay

Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave numerous cellular proteins to orchestrate the process of apoptosis. This protocol describes a luminescent or colorimetric assay to measure their combined activity. The assay utilizes a specific substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by caspase-3 and -7. Cleavage of the substrate releases a reporter molecule that generates either a luminescent signal (aminoluciferin) or a colored product (p-nitroaniline), which can be quantified.

Materials:

- White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)
- Caspase-Glo® 3/7 Reagent (Promega) or similar colorimetric kit

- Cell Lysis Buffer
- Plate-reading luminometer or spectrophotometer

Procedure:

- Cell Plating and Treatment: Plate cells in a 96-well plate and treat with UBCS039 as described above. Include wells for vehicle control and untreated cells.
- Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. For the Caspase-Glo® assay, this involves equilibrating the buffer and lyophilized substrate to room temperature and then combining them.
- Assay Execution (Homogeneous "Add-Mix-Measure" Format):
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Add a volume of Caspase-3/7 reagent equal to the volume of cell culture medium in each well (e.g., add 100 μ L of reagent to 100 μ L of medium).
 - Mix the contents on a plate shaker at a low speed for 30-60 seconds.
- Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
- Measurement:
 - Luminescent Assay: Measure the luminescence of each well using a plate-reading luminometer.
 - Colorimetric Assay: Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample. Calculate the fold change in activity relative to the vehicle control.

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References

- 1. SIRT6 overexpression induces massive apoptosis in cancer cells but not in normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two-Faced Role of SIRT6 in Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
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